

# Improving the stability of ONO-1301 in PLGA formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B1232547 Get Quote

# Technical Support Center: ONO-1301 PLGA Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of ONO-1301 in Poly(lactic-co-glycolic acid) (PLGA) formulations.

## **Troubleshooting Guide**

This guide addresses common issues encountered during the development and characterization of ONO-1301-loaded PLGA microspheres.

- 1. Issue: High Initial Burst Release of ONO-1301
- Question: My ONO-1301 PLGA microspheres exhibit a high initial burst release. How can I control this?
- Answer: A high initial burst release is often due to the drug being adsorbed on the surface of the microspheres or located within pores and channels. Here are several strategies to mitigate this issue:
  - Self-Healing Encapsulation: Processing the microspheres near the glass transition temperature (Tg) of the PLGA can promote a "self-healing" effect. This involves stirring the

### Troubleshooting & Optimization





- emulsion during solvent evaporation at a temperature close to the polymer's Tg (e.g., 40°C), which can lead to a smoother, less porous microsphere surface.[1][2][3][4]
- Incorporate Plasticizers: The addition of plasticizers, such as dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC), to the internal oil phase can reduce the initial burst.[1]
   These agents lower the Tg of PLGA, enhancing the self-healing effect and resulting in a denser polymer matrix.
- Optimize PLGA Properties: The molecular weight and lactide-to-glycolide ratio of the PLGA can influence the initial burst. While higher molecular weight PLGA generally leads to slower degradation and drug release, it can sometimes result in uneven drug distribution and a higher burst. Experimenting with different PLGA types is recommended.
- 2. Issue: Poor Stability of ONO-1301 During Formulation and Storage
- Question: I am observing significant degradation of ONO-1301 in my PLGA formulation.
   What are the causes and how can I improve its stability?
- Answer: ONO-1301 is susceptible to both hydrolysis, particularly in acidic environments, and oxidation. The degradation of PLGA creates an acidic microenvironment within the microspheres, which can accelerate the degradation of the encapsulated drug.
  - Incorporate Antioxidants: The use of antioxidants can effectively improve the stability of ONO-1301. Butylated hydroxytoluene (BHT) has been shown to be an effective antioxidant for this purpose.
  - Control Moisture Content: Water is essential for the hydrolysis of both PLGA and ONO-1301. Therefore, it is crucial to minimize the water content in the final formulation and to store the microspheres in a dry environment.
  - pH Modification: While not explicitly detailed in the provided context for ONO-1301, for acid-labile drugs, co-encapsulating basic salts (e.g., magnesium carbonate, magnesium hydroxide) can help neutralize the acidic byproducts of PLGA degradation.
- 3. Issue: Low Encapsulation Efficiency



- Question: My ONO-1301 encapsulation efficiency is consistently low. What factors could be contributing to this and how can I improve it?
- Answer: Low encapsulation efficiency can result from the drug partitioning into the external aqueous phase during the emulsification process. Several factors can influence this:
  - Solvent System: The choice of organic solvent for dissolving both the PLGA and ONO-1301 is critical. A solvent in which the drug has good solubility and which is immiscible with the continuous phase will improve encapsulation.
  - Emulsification Parameters: The stirring rate and the type and concentration of the emulsifier (e.g., polyvinyl alcohol - PVA) can affect the droplet size and stability of the emulsion, thereby influencing encapsulation efficiency.
  - Drug-Polymer Interaction: The physicochemical properties of both ONO-1301 and the specific PLGA being used will dictate their interaction and, consequently, the encapsulation efficiency.

# Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for ONO-1301 in PLGA formulations?

ONO-1301 is susceptible to hydrolysis in acidic conditions and oxidation. The acidic microenvironment created by the degradation of PLGA can catalyze the hydrolysis of ONO-1301.

2. What is the recommended method for preparing ONO-1301-loaded PLGA microspheres?

The oil-in-water (o/w) emulsion/solvent evaporation method is a commonly used and effective technique for encapsulating ONO-1301 in PLGA microspheres.

3. How do the properties of PLGA (molecular weight, lactide/glycolide ratio) affect the release of ONO-1301?

The properties of PLGA significantly impact the drug release profile:

 Molecular Weight (MW): Generally, a higher MW of PLGA leads to a slower degradation rate and consequently a more sustained drug release.



- Lactide/Glycolide (L/G) Ratio: PLGA with a 50:50 L/G ratio has the fastest degradation rate.
   Increasing the lactide content results in a more hydrophobic polymer with a slower degradation and release rate.
- 4. What analytical techniques are used to assess the stability and release of ONO-1301?

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the amount of ONO-1301 to determine drug loading, encapsulation efficiency, and in vitro release profiles. Liquid chromatography-nuclear magnetic resonance/mass spectrometry can be used to identify degradation products.

## **Quantitative Data Summary**

Table 1: Effect of Antioxidants on ONO-1301 Stability

| Formulation         | Antioxidant                           | Concentration | Key Finding                                                                                                    | Reference |
|---------------------|---------------------------------------|---------------|----------------------------------------------------------------------------------------------------------------|-----------|
| ONO-1301<br>PLGA MS | Butylated<br>Hydroxytoluen<br>e (BHT) | 10%           | Superior<br>stability during<br>storage and in<br>vitro release<br>compared to<br>formulations<br>without BHT. |           |

| ONO-1301 PLGA MS |  $\alpha$ -tocopherol | Not specified | Investigated as an antioxidant. | |

Table 2: Influence of Formulation Parameters on Initial Burst Release



| Parameter                 | Modification                                                           | Effect on Initial<br>Burst Release                         | Reference |
|---------------------------|------------------------------------------------------------------------|------------------------------------------------------------|-----------|
| Processing<br>Temperature | Stirring at 40°C<br>(near PLGA Tg)                                     | Significantly suppressed                                   |           |
| Plasticizer Addition      | 0.1-1.0%  Dimethylphthalate  (DEP) or Tributyl O- acetylcitrate (TBAC) | Significantly<br>suppressed in a dose-<br>dependent manner |           |

| Combination | Self-healing at Tg + 1% Plasticizer | Most effective in restricting initial burst | |

## **Experimental Protocols**

- 1. Preparation of ONO-1301-loaded PLGA Microspheres via Oil-in-Water (o/w) Emulsion/Solvent Evaporation
- Objective: To encapsulate ONO-1301 within PLGA microspheres.
- Methodology:
  - Dissolve a specific amount of PLGA and ONO-1301 in a water-immiscible organic solvent (e.g., dichloromethane).
  - Prepare an aqueous solution of an emulsifying agent (e.g., polyvinyl alcohol).
  - Add the organic phase to the aqueous phase under continuous stirring to form an oil-inwater emulsion. The stirring rate can be adjusted to control the microsphere size.
  - Continue stirring to allow for the evaporation of the organic solvent, which leads to the hardening of the microspheres. This step can be performed at room temperature or at an elevated temperature (e.g., 40°C) to induce self-healing.
  - Collect the hardened microspheres by centrifugation or filtration.
  - Wash the microspheres multiple times with deionized water to remove the residual emulsifier and unencapsulated drug.



- Lyophilize the washed microspheres to obtain a dry powder.
- 2. In Vitro Drug Release Study
- Objective: To determine the release profile of ONO-1301 from the PLGA microspheres.
- Methodology:
  - Accurately weigh a sample of the ONO-1301-loaded PLGA microspheres.
  - Disperse the microspheres in a known volume of release medium (e.g., phosphate buffer solution, pH 7.4).
  - Place the dispersion in a constant temperature shaker bath (e.g., 37°C).
  - At predetermined time intervals, withdraw a sample of the release medium.
  - Replace the withdrawn volume with fresh release medium to maintain a constant volume.
  - Analyze the concentration of ONO-1301 in the collected samples using a validated HPLC method.

### **Visualizations**



Click to download full resolution via product page

Caption: Degradation pathways of ONO-1301 in PLGA formulations.





Click to download full resolution via product page

Caption: Workflow for developing stable ONO-1301 PLGA formulations.





Click to download full resolution via product page

Caption: Strategies to reduce the initial burst release of ONO-1301.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]



To cite this document: BenchChem. [Improving the stability of ONO-1301 in PLGA formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232547#improving-the-stability-of-ono-1301-in-plga-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com